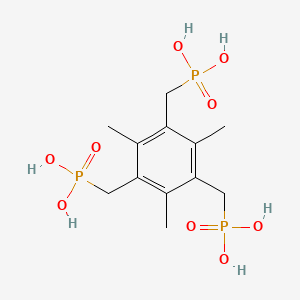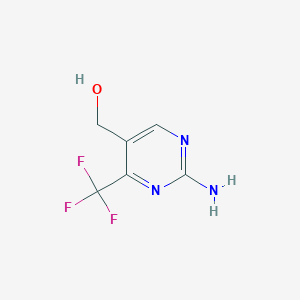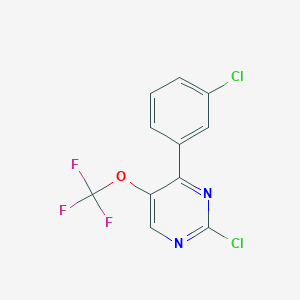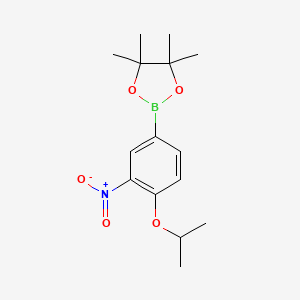
((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid): is a complex organic compound with the molecular formula C12H21O9P3 and a molecular weight of 402.21 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with three phosphonic acid groups via methylene bridges. It is also referred to as 2,4,6-tris(phosphorylmethyl)mesitylene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) typically involves the reaction of 2,4,6-trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid with various reagents under controlled conditions . The process often includes hydrothermal reactions with metal sulfates and auxiliary N-containing ligands .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, scaled up for larger production volumes. The use of hydrothermal synthesis and coordination with metal ions is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Substitution: It can participate in substitution reactions where the phosphonic acid groups are replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution can produce various substituted benzene derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: The compound’s ability to form stable complexes with metal ions makes it useful in biological and medical research. It is studied for its potential in drug delivery systems and as a chelating agent .
Industry: In industry, ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is used in the production of advanced materials, including polymers and coatings. Its unique structure provides enhanced stability and functionality to these materials .
Mécanisme D'action
The mechanism of action of ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) involves its ability to coordinate with metal ions. The phosphonic acid groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various chemical reactions, depending on the metal ion and the surrounding environment .
Comparaison Avec Des Composés Similaires
- Benzene-1,3,5-triyltris(methylene)triphosphonic acid
- 2,4,6-Trimethylbenzene-1,3,5-triyl tris(methylene)triphosphonic acid
Uniqueness: ((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phosphonic acid) is unique due to its specific substitution pattern and the presence of three phosphonic acid groups. This structure provides distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H21O9P3 |
|---|---|
Poids moléculaire |
402.21 g/mol |
Nom IUPAC |
[2,4,6-trimethyl-3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C12H21O9P3/c1-7-10(4-22(13,14)15)8(2)12(6-24(19,20)21)9(3)11(7)5-23(16,17)18/h4-6H2,1-3H3,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21) |
Clé InChI |
QWXUWANGIZFKSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1CP(=O)(O)O)C)CP(=O)(O)O)C)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)



